Cas no 64036-43-7 (Benzothiazolethiol,2-methyl- (9CI))

Benzothiazolethiol,2-methyl- (9CI) structure
64036-43-7 structure
Product Name:Benzothiazolethiol,2-methyl- (9CI)
CAS-nummer:64036-43-7
MF:C8H7NS2
MW:181.27787899971
CID:505258
PubChem ID:11989
Update Time:2025-04-19

Benzothiazolethiol,2-methyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzothiazolethiol,2-methyl- (9CI)
    • Benzothiazole,mercapto-2-methyl- (6CI)
    • 31621-01-9
    • 2-Methyl mercaptobenzothiazole
    • SCHEMBL316415
    • CS-W023165
    • NSC 5352
    • MS-1432
    • A833277
    • AI3-51102
    • 2-(Methylthio)benzothiazole
    • MLS000541593
    • DTXSID70274236
    • AM9910
    • 2-(Methylthio)benzothiazole, 97%
    • 2-methylthio-1,3-benzothiazole
    • CHEBI:1217
    • 2-(Methylthio)benzothiozole
    • NSC5352
    • 2-Methylmercaptobenzothiazole
    • CHEMBL1303065
    • 2-(Methylmercapto)benzothiazole
    • BENZOTHIAZOLETHIOL, 2-METHYL-
    • SY037966
    • 2-methylsulfanyl-benzothiazole
    • AKOS002235202
    • NSC-5352
    • 2-(Methylsulfanyl)-1,3-benzothiazole
    • NS00007832
    • UNII-2748L341KY
    • 2-methylsulfanyl-1,3-benzothiazole
    • 615-22-5
    • 2-(Methylsulfanyl)-1,3-benzothiazole #
    • 2-Mercaptobenzothiazole Methyl Ether
    • W-105142
    • 2-(methylthio)-1,3-benzothiazole
    • EINECS 210-417-1
    • Benzothiazole, (methylthio)-
    • NSC 41046
    • NSC-41046
    • MTBT
    • InChI=1/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H
    • HMS2267P24
    • USAF EK-4008
    • NSC41046
    • FT-0608859
    • W11130
    • 2748L341KY
    • 2-MeSBTH
    • IDI1_010254
    • IFLab1_004499
    • SMR000112274
    • Methylcaptax
    • M0439
    • Q15999703
    • Epitope ID:138945
    • AC-19507
    • Benzothiazole, 2-(methylthio)-
    • Benzothiazole, mercapto-2-methyl-
    • 2-methylmercaptobenzthiazole
    • EN300-111974
    • 2-METHYLTHIOBENZOTHIAZOLE
    • (Methylthio)Benzothiazole
    • 2-(Methylthio)benzo[d]thiazole
    • MFCD00005784
    • 64036-43-7
    • NCGC00246570-01
    • 2-methylthio-benzothiazole
    • Inchi: 1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
    • InChI-sleutel: UTBVIMLZIRIFFR-UHFFFAOYSA-N
    • LACHT: S1C(=NC2C=CC=CC1=2)SC

Berekende eigenschappen

  • Exacte massa: 181.001991
  • Monoisotopische massa: 181.001991
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 66.4

Experimentele eigenschappen

  • Smeltpunt: 44.0 °C
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